molecular formula C25H15ClF2N4O2 B1683884 4-[[9-氯-7-(2,6-二氟苯基)-5H-嘧啶并[5,4-d][2]苯并氮杂卓-2-基]氨基]苯甲酸 CAS No. 869363-13-3

4-[[9-氯-7-(2,6-二氟苯基)-5H-嘧啶并[5,4-d][2]苯并氮杂卓-2-基]氨基]苯甲酸

货号 B1683884
CAS 编号: 869363-13-3
分子量: 476.9 g/mol
InChI 键: HHFBDROWDBDFBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido5,4-dbenzazepin-2-yl]amino]benzoic acid” is a chemical compound with the molecular formula C25H15ClF2N4O2 . It is a type of benzazepine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 476.863 . It is a solid at room temperature .

科学研究应用

Method of Application

MLN8054 is administered orally. It inhibits Aurora A kinase activity, which results in G2/M accumulation and spindle defects, and inhibits proliferation in multiple cultured human tumor cells lines .

Results and Outcomes

Growth of human tumor xenografts in nude mice was dramatically inhibited after oral administration of MLN8054 at well-tolerated doses . Moreover, the tumor growth inhibition was sustained after discontinuing MLN8054 treatment . In human tumor xenografts, MLN8054 induced mitotic accumulation and apoptosis, phenotypes consistent with inhibition of Aurora A .

Drug Discovery: Development of Selective Aurora A Inhibitors

MLN8054 and alisertib (MLN8237) have been identified as high affinity, selective, orally bioavailable inhibitors of Aurora A that have advanced into human clinical trials .

Method of Application

One approach toward identifying small molecule inhibitors of Aurora A utilized a traditional high throughput screen . The pyrimidobenzazepines, exemplified by MLN8054, were investigated, which were reported to induce G2/M cell cycle arrest and apoptosis in human tumor cell lines .

Results and Outcomes

MLN8054 is a reversible, ATP competitive inhibitor of recombinant Aurora A (Ki = 7 nM, apparent Koff =8s−1). Additionally, MLN8054 displayed good selectivity against a panel of known kinases .

Cellular Biology: Induction of Senescence

In tissue culture, using a concentration of MLN8054 which selectively inhibits Aurora A kinase activity, it was shown that MLN8054 induces senescence .

Method of Application

MLN8054 is applied to the tissue culture at a concentration that selectively inhibits Aurora A kinase activity .

Results and Outcomes

MLN8054 induces senescence as characterized by a senescent-like cellular morphology (enlarged cell body/nucleus and increased vacuolization), SA-β-gal staining, upregulation of p53 and p21, and a hypophosphorylated Rb status .

安全和危害

The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClF2N4O2/c26-15-6-9-17-18(10-15)23(21-19(27)2-1-3-20(21)28)29-11-14-12-30-25(32-22(14)17)31-16-7-4-13(5-8-16)24(33)34/h1-10,12H,11H2,(H,33,34)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFBDROWDBDFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235987
Record name MLN8054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

MLN8054 is a selective small-molecule Aurora A kinase inhibitor that has entered Phase I clinical trials for advanced solid tumors. MLN8054 inhibits recombinant Aurora A kinase activity in vitro and is selective for Aurora A over the family member Aurora B in cultured cells. MLN8054 treatment results in G2/M accumulation and spindle defects and inhibits proliferation in multiple cultured human tumor cells lines.
Record name MLN8054
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

CAS RN

869363-13-3
Record name MLN8054
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869363133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLN8054
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MLN8054
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MLN8054
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX854EHD63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Reactant of Route 2
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Reactant of Route 4
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Reactant of Route 5
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid

Citations

For This Compound
12
Citations
Y Li, SR Prakash - … : The Official Journal of the International …, 2009 - Wiley Online Library
Sodium ring‐[ 14 C]‐4‐[[9‐chloro‐7‐(2,6‐difluorophenyl)‐5H‐pyrimido[5,4‐d][2]benzazepin‐2‐yl]amino]‐benzoate (1A, MLN8054), an Aurora A kinase inhibitor, was synthesized from [ …
KS Yang, G Budin, T Reiner, C Vinegoni… - Angewandte …, 2012 - Wiley Online Library
Cell division (mitosis) is a tightly controlled process that is coordinated and regulated by a network of proteins localized in the nucleus. The key stages of mitosis are centrosome …
Number of citations: 97 onlinelibrary.wiley.com
L Garuti, M Roberti, G Bottegoni - Current medicinal chemistry, 2009 - ingentaconnect.com
Aurora kinases represent one of the emerging targets in oncology drug discovery. These kinases play important role in centrosome maturation, chromosome separation and cytokinesis. …
Number of citations: 49 www.ingentaconnect.com
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com
C Hutterer, SK Wandinger, S Wagner, R Müller… - Antiviral research, 2013 - Elsevier
Human cytomegalovirus infection can lead to life-threatening clinical manifestations particularly in the immunocompromised host. Current therapy options face severe limitations leading …
Number of citations: 47 www.sciencedirect.com
A Wunderlich, M Fischer, T Schloßhauer… - Cancer …, 2011 - Wiley Online Library
Due to an unfavorable prognosis using the usual therapy, patients with anaplastic thyroid cancer (ATC) are in desperate need of new therapeutic strategies. The objective of this study …
Number of citations: 31 onlinelibrary.wiley.com
JH Oh, EA Power, W Zhang, DJ Daniels… - Journal of Pharmacology …, 2022 - ASPET
Important challenges in develo** drugs that target central nervous system (CNS) tumors include overcoming barriers for CNS delivery and reducing systemic side effects. Alisertib, an …
Number of citations: 5 jpet.aspetjournals.org
A Wunderlich, S Roth, A Ramaswamy, BH Greene… - Endocrine, 2012 - Springer
Conventional treatment by surgery, radioiodine, and thyroxin-suppressive therapy often fails to cure anaplastic thyroid cancer (ATC). Therefore several attempts have been made to …
Number of citations: 20 link.springer.com
D Karthigeyan, SBB Prasad, J Shandilya… - Medicinal research …, 2011 - Wiley Online Library
The Aurora A kinase belongs to serine/threonine group of kinases, well known for its role in cell cycle, especially in the regulation of mitosis. Numerous substrates of Aurora A kinase …
Number of citations: 116 onlinelibrary.wiley.com
EA Power - 2022 - search.proquest.com
Diffuse midline gliomas (DMG) harboring the H3K27M mutation, are lethal brain tumors primarily found in children. Despite advancements in the field, clinical trials for DMG continue to …
Number of citations: 0 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。